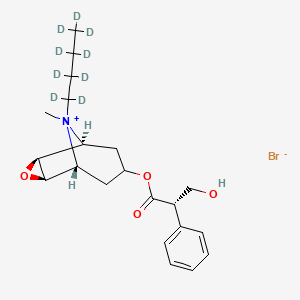
N-Butylscopolammonium Bromide-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butylscopolammonium Bromide-d9 is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of N-Butylscopolammonium Bromide, which is known for its antispasmodic and anticholinergic properties. The compound is often used as a reference standard in pharmaceutical testing and research due to its high purity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylscopolammonium Bromide-d9 involves the incorporation of deuterium atoms into the molecular structure of N-Butylscopolammonium Bromide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure high levels of deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butylscopolammonium Bromide-d9 undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process where deuterium replaces hydrogen atoms.
Oxidation and Reduction Reactions: These reactions can modify the functional groups within the molecule, affecting its chemical properties.
Common Reagents and Conditions
Deuterated Reagents: Used to introduce deuterium atoms into the molecule.
Catalysts: Often employed to facilitate the reactions and improve yield.
Controlled Temperature and Pressure: Essential to maintain the integrity of the deuterium-labeled compound.
Major Products Formed
The primary product formed is this compound, with high deuterium incorporation. By-products are minimized through optimized reaction conditions and purification processes .
Applications De Recherche Scientifique
N-Butylscopolammonium Bromide-d9 is widely used in various fields of scientific research:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Used in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
N-Butylscopolammonium Bromide-d9 exerts its effects by binding to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscles. The inhibition of muscle contraction reduces spasms and associated pain during abdominal cramping .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hyoscine Butylbromide:
Methscopolamine: Another compound with similar pharmacological effects but different chemical structure.
Uniqueness
N-Butylscopolammonium Bromide-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C21H30BrNO4 |
|---|---|
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
[(1S,2S,4R,5R)-9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1/i1D3,3D2,4D2,10D2; |
Clé InChI |
HOZOZZFCZRXYEK-GZZKIYEGSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
SMILES canonique |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



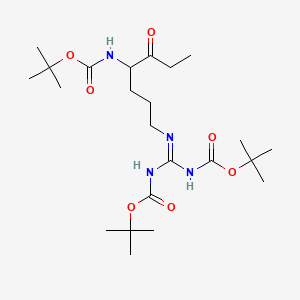
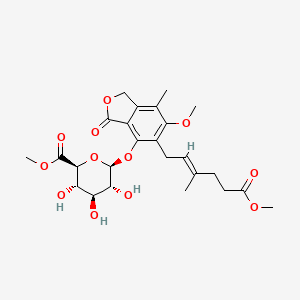
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
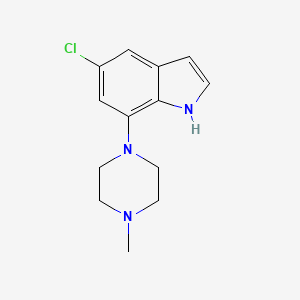

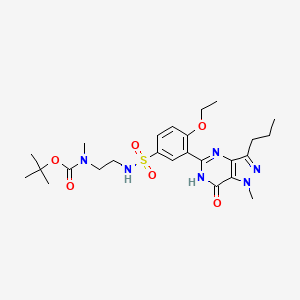
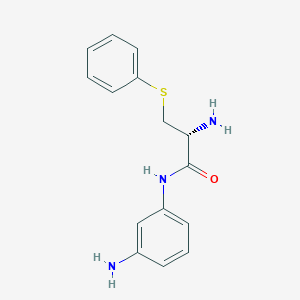

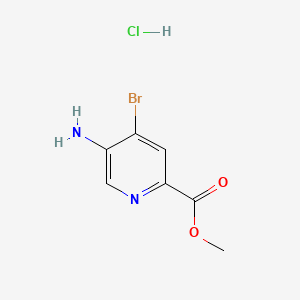
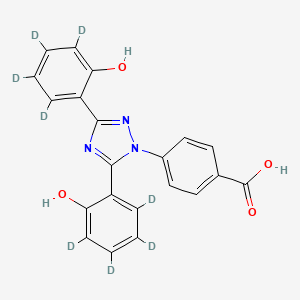
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
